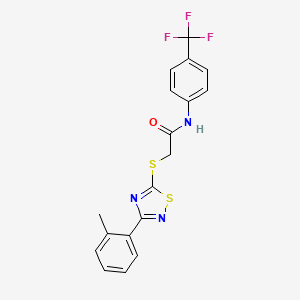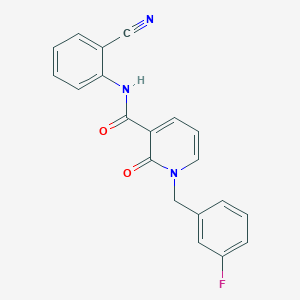
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylamino group and a methoxyphenyl group attached to an acetamide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride typically involves the reaction of 3-methoxybenzoyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.
化学反应分析
Types of Reactions
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The ethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various amines or alkyl halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-(ethylamino)-N-(3-hydroxyphenyl)acetamide.
Reduction: Formation of 2-(ethylamino)-N-(3-methoxyphenyl)ethylamine.
Substitution: Formation of derivatives with different amine or alkyl groups.
科学研究应用
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The ethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(3-Methoxyphenyl)ethylamine: Similar structure but lacks the acetamide group.
3-Methoxyphenethylamine: Similar structure but lacks the ethylamino group.
2-Methoxyphenyl isocyanate: Different functional groups but shares the methoxyphenyl moiety.
Uniqueness
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the ethylamino and methoxyphenyl groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
2-(ethylamino)-N-(3-methoxyphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-12-8-11(14)13-9-5-4-6-10(7-9)15-2;/h4-7,12H,3,8H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJGBUVPANFUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC(=CC=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-2-[(cyclopentylamino)methyl]phenol](/img/structure/B2764171.png)


![2-[4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2764175.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2764176.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2764178.png)



![4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2764183.png)

